1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
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Overview
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyrrolidinone ring, and a morpholinoethyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a fluorobenzene derivative in the presence of a strong base.
Attachment of the Morpholinoethyl Urea Moiety: The final step involves the attachment of the morpholinoethyl urea moiety through a urea formation reaction. This can be achieved by reacting the intermediate with a suitable isocyanate or carbamate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and modulate biochemical pathways.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering signaling cascades that lead to various cellular responses.
Pathway Modulation: It can influence cellular pathways by interacting with key proteins and altering their function.
Comparison with Similar Compounds
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea can be compared with other similar compounds, such as:
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O3/c18-13-2-1-3-15(10-13)22-12-14(11-16(22)23)20-17(24)19-4-5-21-6-8-25-9-7-21/h1-3,10,14H,4-9,11-12H2,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJKPPNFNRUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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